

AZD5213: An In-Depth Technical Guide on its Mechanism of Action

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Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768

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Core Compound Overview

AZD5213 is a potent, selective, and orally bioavailable small molecule that acts as a competitive antagonist and inverse agonist at the histamine H3 receptor (H3R).^[1] Developed for neurological disorders, its mechanism of action centers on the modulation of histamine and other key neurotransmitter systems in the central nervous system (CNS).^[1] A key characteristic of **AZD5213** is its relatively short plasma half-life, which allows for high receptor occupancy during the day and lower occupancy at night, a feature designed to mitigate the sleep disturbances often associated with H3R antagonists.^{[2][3][4]}

Quantitative Pharmacological Profile

The pharmacological activity of **AZD5213** has been characterized through a series of in vitro and in vivo studies, quantifying its potency, functional activity, and receptor occupancy across different species.

Parameter	Species/System	Value	Reference
In Vitro Potency			
Ki (Binding Affinity)	Human H3 Receptor	0.5 nM	[1]
KB (Functional Affinity)	Human H3 Receptor	0.2 nM	[1]
IC50 (Functional Activity)	Human H3 Receptor	3 nM	[1]
In Vivo Brain Receptor Occupancy			
pKi (from free brain concentration)	Rat	8.5	[1]
pKi (from free brain concentration)	Mouse	8.3	[1]
pKi (from free brain concentration)	Non-Human Primate	8.4	[1]
Ki,pl (from PET study)	Human	1.14 nM	[2][3][4]
Selectivity			
Against a panel of 335 receptors and enzymes	Various	>10 µM	[1]

Human Pharmacokinetic Parameters

Clinical studies in healthy human volunteers have defined the key pharmacokinetic properties of orally administered **AZD5213**.

Parameter	Value	Reference
Time to Maximum Plasma Concentration (Tmax)	0.7 - 2.0 hours	[1]
Terminal Half-life (t _{1/2})	5 - 7 hours	[1]
Receptor Occupancy at 0.1 mg dose	~50%	[1]

Mechanism of Action: Signaling Pathways and Neurotransmitter Modulation

AZD5213's primary mechanism of action is the blockade of histamine H3 autoreceptors and heteroreceptors in the brain.

As an Antagonist/Inverse Agonist at H3 Autoreceptors: The histamine H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons. Its activation by histamine inhibits the synthesis and further release of histamine. By acting as an antagonist and inverse agonist, **AZD5213** blocks this negative feedback loop. This disinhibition leads to an increased release of histamine from presynaptic terminals.

As an Antagonist/Inverse Agonist at H3 Heteroreceptors: H3 receptors are also located on the presynaptic terminals of other, non-histaminergic neurons, where they act as heteroreceptors. Their activation by histamine inhibits the release of other neurotransmitters. By blocking these H3 heteroreceptors, **AZD5213** enhances the release of several key neurotransmitters crucial for arousal, cognition, and other CNS functions, including acetylcholine, dopamine, and norepinephrine.[1][2]

Mechanism of **AZD5213** at H3 Autoreceptors and Heteroreceptors.

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (K_i) and functional inverse agonist activity (IC₅₀) of **AZD5213** at the human histamine H3 receptor.

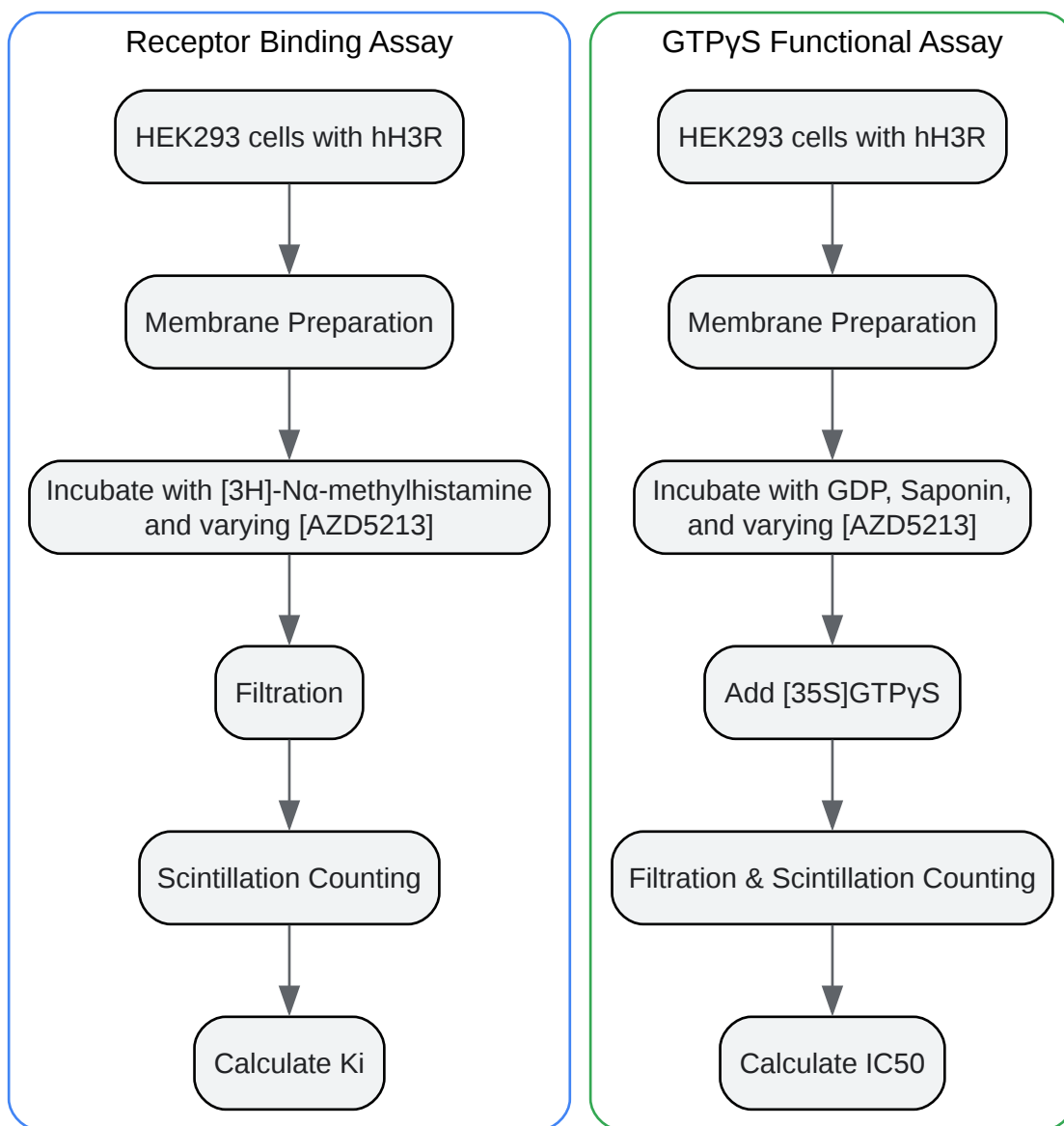
Receptor Binding Assay (Competitive Radioligand Binding):

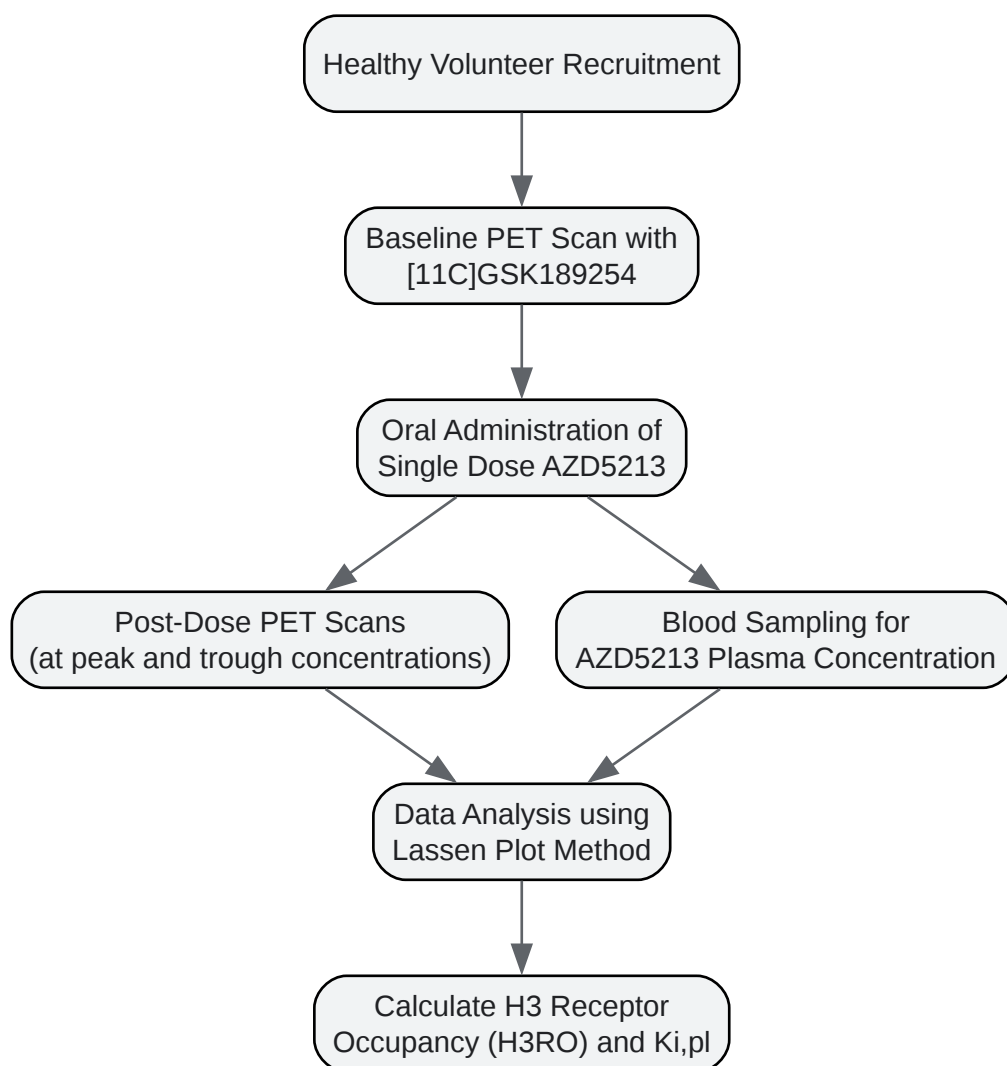
- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human histamine H3 receptor.
- Membrane Preparation: Cells are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the H3 receptors.
- Radioligand: [3H]-N α -methylhistamine, a radiolabeled H3 receptor agonist.
- Assay Protocol:
 - Cell membranes are incubated with a fixed concentration of [3H]-N α -methylhistamine.
 - Increasing concentrations of **AZD5213** are added to compete with the radioligand for binding to the H3 receptors.
 - The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature.
 - The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
 - The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The IC₅₀ value (the concentration of **AZD5213** that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assay (GTP γ S Binding Assay):

- Principle: This assay measures the ability of an inverse agonist to decrease the basal level of G-protein activation by the receptor. The binding of the non-hydrolyzable GTP analog, [35S]GTP γ S, to G-proteins is a measure of their activation.
- Assay Protocol:

- Membranes from HEK293 cells expressing the human H3 receptor are incubated with saponin (to permeabilize the membranes) and GDP (to ensure G-proteins are in their inactive state).
- Increasing concentrations of **AZD5213** are added.
- The reaction is initiated by the addition of [35S]GTPyS.
- After incubation, the reaction is stopped, and the amount of [35S]GTPyS bound to the G-proteins is determined by scintillation counting after filtration.
- Data Analysis: The IC₅₀ value, representing the concentration of **AZD5213** that causes a 50% reduction in basal [35S]GTPyS binding, is determined from the concentration-response curve.





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